PARP-1 Inhibitory Potency: 3-Hydroxybenzamide vs. 3-Aminobenzamide, 3-Methoxybenzamide, and 4-Hydroxybenzamide
3-Hydroxybenzamide inhibits human PARP-1 with an IC50 of 9.1 µM, demonstrating superior potency compared to its 3-methoxy and 4-hydroxy regioisomers, and comparable activity to the benchmark 3-aminobenzamide [1][2]. This places 3-HBA as a moderately potent but well-characterized tool compound for studying PARP-mediated DNA repair pathways.
| Evidence Dimension | PARP-1 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 9.1 µM (9.10E+3 nM) [Human PARP1] |
| Comparator Or Baseline | 3-Aminobenzamide: 9.81 µM; 3-Methoxybenzamide: 17-30 µM; 4-Hydroxybenzamide: 280 µM |
| Quantified Difference | 3-HBA is ~1.9-3.3x more potent than 3-methoxybenzamide and ~31x more potent than 4-hydroxybenzamide. |
| Conditions | In vitro enzyme inhibition assay using poly(ADP-ribose)polymerase (PARP) from Homo sapiens [1][2]. |
Why This Matters
This quantifies 3-hydroxybenzamide's specific potency profile, enabling researchers to select the correct benzamide analog for PARP-related studies based on required inhibitory strength.
- [1] BindingDB. (n.d.). BDBM50068769: 3-Hydroxy-benzamide. IC50 Data for PARP1 (Human). View Source
- [2] BindingDB. (n.d.). BDBM27506: 3-Aminobenzamide. IC50 Data for PARP1. View Source
